molecular formula C21H21N3O2 B2563902 N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide CAS No. 1334373-18-0

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2563902
CAS No.: 1334373-18-0
M. Wt: 347.418
InChI Key: MQTORZDCVQXDOO-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxy group and a carboxamide group attached to a 3,3-diphenylpropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through a Friedel-Crafts alkylation reaction using cinnamonitrile and benzene . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific receptors or enzymes, contributing to the development of new drugs.

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-13-12-19(23-24-20)21(25)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTORZDCVQXDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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